2-(3,5-二氯苯基)噻唑烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

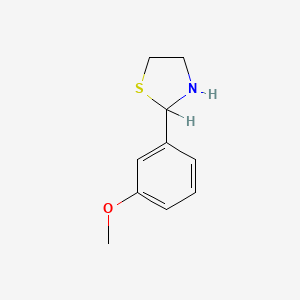

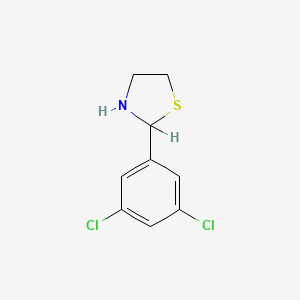

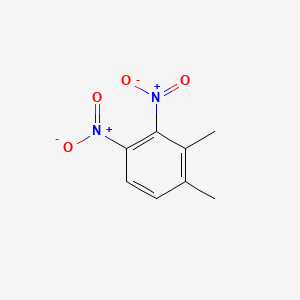

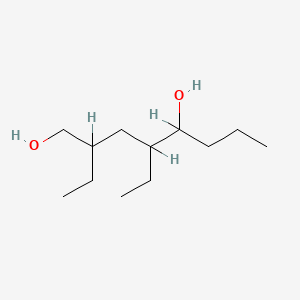

2-(3,5-Dichlorophenyl)thiazolidine is a type of thiazolidine derivative . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .

Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Chemical Reactions Analysis

Thiazolidine chemistry involves a fast, efficient, and stable click-type reaction at physiological pH . The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction .科学研究应用

Organic Synthesis

Thiazolidine motifs, such as 2-(3,5-Dichlorophenyl)thiazolidine, behave as a bridge between organic synthesis and medicinal chemistry . They compel researchers to explore new drug candidates . The presence of sulfur at the first position and nitrogen at the third position in these motifs enhances their pharmacological properties .

Medicinal Chemistry

Thiazolidine motifs are present in diverse natural and bioactive compounds . They are intriguing heterocyclic five-membered moieties . The presence of sulfur enhances their pharmacological properties , making them valuable in the synthesis of organic combinations .

Anticancer Activity

The compound 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione has been designed, synthesized, and screened for its in vitro anti-breast cancer activity . It was tested using human breast adenocarcinoma cell lines (MCF-7) .

Anti-Inflammatory Activity

The same compound mentioned above has also been screened for its in vitro anti-inflammatory activity .

Antimicrobial Activity

Thiazolidine derivatives show varied biological properties, including antimicrobial activity . This diversity in the biological response makes it a highly prized moiety .

Anticonvulsant Activity

Thiazolidine derivatives also exhibit anticonvulsant activity , making them valuable in the field of neurology.

Neuroprotective Activity

In addition to their anticonvulsant properties, thiazolidine derivatives also demonstrate neuroprotective activity .

Antioxidant Activity

Thiazolidine derivatives have been found to possess antioxidant activity , which can be beneficial in various health conditions related to oxidative stress.

作用机制

Target of Action

Thiazolidine derivatives, such as 2-(3,5-Dichlorophenyl)thiazolidine, have been used successfully in the development of potent antidiabetic derivatives . They have been found to target enzymes like DPP-4, PTP-1B, α-amylase, and α-glucosidase . These enzymes play crucial roles in glucose metabolism and insulin regulation, making them key targets for antidiabetic drugs.

Mode of Action

Thiazolidine derivatives are known to interact with their targets through a fast reaction kinetics between 1,2-aminothiols and aldehydes .

Pharmacokinetics

Thiazolidine derivatives are known for their selectivity, purity, product yield, and pharmacokinetic activity . These properties are crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) and impact its bioavailability.

Action Environment

The action of 2-(3,5-Dichlorophenyl)thiazolidine can be influenced by various environmental factors. For instance, the pH of the physiological environment can affect the reaction kinetics between 1,2-aminothiols and aldehydes . Additionally, the presence of other nucleophiles such as glutathione in the milieu could potentially interact with the compound .

未来方向

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

属性

IUPAC Name |

2-(3,5-dichlorophenyl)-1,3-thiazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NS/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9,12H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKREORQCZQSDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601003516 |

Source

|

| Record name | 2-(3,5-Dichlorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dichlorophenyl)thiazolidine | |

CAS RN |

83522-15-0 |

Source

|

| Record name | Thiazolidine, 2-(3,5-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083522150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,5-Dichlorophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid](/img/structure/B1352075.png)